molecular formula C11H14N2O B11910388 1-(3-Aminopropyl)-1H-indol-5-ol

1-(3-Aminopropyl)-1H-indol-5-ol

Cat. No.: B11910388
M. Wt: 190.24 g/mol
InChI Key: XRFARKLSDXKSDB-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1H-indol-5-ol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a hydroxyl group at the 5-position and an aminopropyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-indol-5-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-hydroxyindole.

    Alkylation: The 5-hydroxyindole undergoes alkylation with 3-chloropropylamine to introduce the aminopropyl group at the 1-position.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroindole derivative.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminopropyl)-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    1-(3-Aminopropyl)imidazole: Another compound with an aminopropyl group, but with an imidazole ring instead of an indole ring.

    3-Aminopropyltriethoxysilane: A compound with an aminopropyl group attached to a silane moiety.

Uniqueness: 1-(3-Aminopropyl)-1H-indol-5-ol is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both hydroxyl and aminopropyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(3-aminopropyl)indol-5-ol

InChI

InChI=1S/C11H14N2O/c12-5-1-6-13-7-4-9-8-10(14)2-3-11(9)13/h2-4,7-8,14H,1,5-6,12H2

InChI Key

XRFARKLSDXKSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C=C1O

Origin of Product

United States

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